molecular formula C12H15NO3 B047053 Ethyl 2-[(4-methylbenzoyl)amino]acetate CAS No. 122081-29-2

Ethyl 2-[(4-methylbenzoyl)amino]acetate

Cat. No. B047053
M. Wt: 221.25 g/mol
InChI Key: PQHQYXFXTGCTNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, as described by (Mohamed, 2014) and (Kalhor, 2015).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed through crystallography, revealing non-planar configurations and significant stabilization via intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).

Chemical Reactions and Properties

  • Amino-imino derivatives have been synthesized from reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different cyanoacrylate derivatives (Mohamed, 2021).
  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate was prepared, showcasing the potential for complex chemical reactions involving ethyl acetate derivatives (Choi & Kim, 2017).

Physical Properties Analysis

  • Specific physical properties of these compounds, such as solubility, melting points, and crystal structure, can be inferred from studies like those by (DyaveGowda et al., 2002), providing insights into their stability and behavior under different conditions.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are highlighted in studies like those of (Mohamed, 2014) and (Kalhor, 2015), which discuss the synthesis of various derivatives and their potential functionalities.

Scientific research applications

Parabens in Aquatic Environments

Parabens, including compounds similar in structure to Ethyl 2-[(4-methylbenzoyl)amino]acetate, are primarily used as preservatives in various products. A comprehensive review of parabens highlighted their occurrence, fate, and behavior in aquatic environments, emphasizing their widespread presence due to continuous environmental introduction. These compounds, being phenolic in nature, can react with free chlorine, forming halogenated by-products. Despite their biodegradability, parabens persist in surface water and sediments, raising concerns about their environmental impact and necessitating further research on their toxicity and degradation products (Haman et al., 2015).

Ionic Liquids in Biopolymer Processing

Ethyl 2-[(4-methylbenzoyl)amino]acetate shares structural similarities with ionic liquids, compounds known for their ability to dissolve biopolymers like cellulose and chitin. The review on ionic liquid-based technologies, particularly focusing on 1-Ethyl-3-Methylimidazolium Acetate ([C2mim][OAc]), underlines the urgency to evaluate its toxicity and environmental impact due to its potential for industrial scale use. This assessment is crucial for understanding the environmental fate of such compounds and ensuring their safe application in various technologies (Ostadjoo et al., 2018).

Process Intensification in Ethyl Acetate Production

Exploring the production processes of ethyl acetate, a solvent closely related to Ethyl 2-[(4-methylbenzoyl)amino]acetate, reveals the benefits of process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation, offer advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic efficiency. The review sheds light on the significant impact of process parameters on the purity and overall production rate of ethyl acetate (Patil & Gnanasundaram, 2020).

Synthesis and Antioxidant Properties of Isoxazolone Derivatives

The synthesis of isoxazolone derivatives, through reactions involving compounds like ethyl acetoacetate (structurally related to Ethyl 2-[(4-methylbenzoyl)amino]acetate), showcases their significant biological and medicinal properties. A study focusing on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones highlights the potential of these derivatives as intermediates in the production of various heterocycles. This research contributes to the development of new, environmentally friendly procedures for preparing biologically active heterocycles (Laroum et al., 2019).

properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQYXFXTGCTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376992
Record name ethyl 2-[(4-methylbenzoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methylbenzoyl)amino]acetate

CAS RN

122081-29-2
Record name ethyl 2-[(4-methylbenzoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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